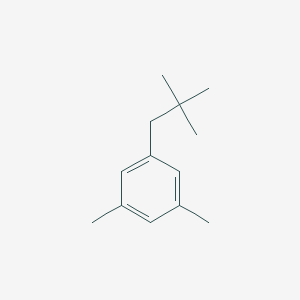

1,3-Dimethyl-5-neopentylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20 |

|---|---|

Molecular Weight |

176.3g/mol |

IUPAC Name |

1-(2,2-dimethylpropyl)-3,5-dimethylbenzene |

InChI |

InChI=1S/C13H20/c1-10-6-11(2)8-12(7-10)9-13(3,4)5/h6-8H,9H2,1-5H3 |

InChI Key |

ILCKOOIACFJEEW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)CC(C)(C)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C)(C)C)C |

Origin of Product |

United States |

Green Chemistry Principles in the Synthesis of Alkyl Substituted Aromatic Compounds

The traditional Friedel-Crafts reaction, while foundational, presents several environmental and economic challenges. nih.gov It typically requires more than stoichiometric amounts of Lewis acid catalysts like AlCl₃, which forms a strong complex with the ketone product in acylations. acs.org The workup procedure involves hydrolyzing this complex, which consumes the catalyst and generates large volumes of corrosive, aqueous waste. acs.org These drawbacks have spurred significant research into greener and more sustainable synthetic alternatives. researchgate.netnih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sigmaaldrich.com Key principles applicable to alkylbenzene synthesis include the use of catalysts over stoichiometric reagents, the reduction of waste, and the use of safer chemicals and solvents. sigmaaldrich.comroyalsocietypublishing.org

Greener Catalytic Systems

A major focus of green chemistry in this area is the replacement of traditional homogeneous Lewis acids with heterogeneous solid acid catalysts. acs.org Materials such as zeolites, acid-treated clays (B1170129), and heteropoly acids have emerged as effective catalysts for Friedel-Crafts acylations and alkylations. acs.orgresearchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals, particularly BEA zeolites, are highly effective catalysts for Friedel-Crafts reactions. acs.org Their well-defined pore structures can lead to shape-selective reactions, and their acidic sites (both Brønsted and Lewis) drive the catalytic cycle.

Clays: Natural and modified clays can also serve as inexpensive and environmentally benign catalysts. acs.org

Metal Oxides: Zinc oxide (ZnO) has been shown to catalyze Friedel-Crafts acylation under solvent-free conditions at room temperature and can be reused multiple times. researchgate.net

The primary advantage of these solid catalysts is their ease of separation from the reaction mixture by simple filtration, allowing them to be recycled and reused. acs.org This eliminates the need for aqueous workups and dramatically reduces waste streams. acs.orgresearchgate.net

Alternative Reagents and Reaction Conditions

Another green approach involves using less toxic and more environmentally benign reagents. beilstein-journals.org For instance, benzyl, propargyl, and allyl alcohols can be used as alkylating agents instead of the corresponding toxic alkyl halides. nih.govbeilstein-journals.org This approach often requires only low catalyst loadings. researchgate.net Furthermore, conducting reactions under solvent-free conditions is a key goal of green chemistry, as it can lead to higher yields, faster reaction rates, and simpler workup procedures. nih.govrsc.org

Table 2: Traditional vs. Green Catalytic Systems for Friedel-Crafts Reactions

| Feature | Traditional System (e.g., AlCl₃) | Green System (e.g., Zeolites, Clays) | Citation |

|---|---|---|---|

| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid | acs.org |

| Catalyst Amount | Stoichiometric or super-stoichiometric | Catalytic | nih.govacs.org |

| Separation | Destructive aqueous workup | Simple filtration | acs.orgresearchgate.net |

| Reusability | Not reusable | Reusable and recyclable | acs.orgresearchgate.net |

| Waste Generation | Large amounts of corrosive, aqueous waste | Minimal waste | acs.org |

| Corrosivity | Highly corrosive | Generally non-corrosive | acs.org |

| Solvent | Often uses hazardous chlorinated solvents | Can be used with greener solvents or in solvent-free conditions. royalsocietypublishing.orgnih.gov | royalsocietypublishing.org |

By embracing these green chemistry principles, the synthesis of 1,3-Dimethyl-5-neopentylbenzene and other alkyl-substituted aromatics can be made more efficient, cost-effective, and environmentally sustainable. royalsocietypublishing.org

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Advanced Spectroscopic Elucidation of this compound's Molecular Structure 3.1. High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation 3.1.1. Proton (1H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns 3.1.2. Carbon-13 (13C) NMR Spectroscopy: Alkyl and Aromatic Carbon Assignments 3.1.3. Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC for Connectivity 3.2. Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis 3.3. Infrared (IR) Spectroscopy for Functional Group Analysis 3.4. Integration of Multi-Spectroscopic Data for Comprehensive Structural Determination

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Physicochemical Properties

Tabulated Physicochemical Data

Experimental data for this specific compound is not readily found in the literature. The values below are estimates based on its structure and comparison with similar compounds.

| Property | Predicted/Estimated Value |

| Molecular Formula | C₁₃H₂₀ |

| Molecular Weight | 176.30 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~215-225 °C |

| Density | ~0.87 g/mL |

| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and toluene. |

Computational Chemistry Approaches to 1,3 Dimethyl 5 Neopentylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic structure and preferred three-dimensional arrangement (conformation) of a molecule.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for determining the ground-state properties of organic molecules. In DFT, the electronic energy of a system is determined from its electron density, which is a simpler quantity to calculate than the complex many-electron wavefunction.

For 1,3-dimethyl-5-neopentylbenzene, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-31G(d,p), would begin with a geometry optimization. researchgate.netresearchgate.net This process systematically alters the positions of the atoms until the lowest energy arrangement is found, providing the equilibrium structure of the molecule. From this optimized geometry, a wealth of information can be extracted, including:

Bond Lengths and Angles: Precise predictions of the distances between atoms and the angles between bonds. Steric strain from the bulky neopentyl group may cause slight distortions from ideal geometries.

Total Energy and Stability: The absolute electronic energy of the molecule, which can be used to compare the relative stability of different isomers or conformers.

Electronic Properties: Key metrics such as ionization potential, electron affinity, and the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap can be calculated. researchgate.net These properties provide insight into the molecule's electronic behavior and kinetic stability.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Description |

| Total Energy | Molecule-specific value (e.g., in Hartrees) | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| HOMO-LUMO Gap | ~5-7 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic excitability and chemical reactivity. |

| Ionization Potential | ~8-9 eV | The energy required to remove an electron from the molecule, indicating its propensity to be oxidized. |

| Electron Affinity | ~0.1-0.5 eV | The energy released when an electron is added to the molecule, indicating its propensity to be reduced. |

| Dipole Moment | ~0.1-0.3 Debye | A measure of the overall polarity of the molecule, expected to be low due to the hydrocarbon nature. |

Note: The values in this table are illustrative estimates based on typical DFT results for similar alkylbenzenes and are not from a direct experimental or published computational study on this specific molecule.

While DFT is highly effective, for situations demanding even greater accuracy, ab initio (Latin for "from the beginning") methods are employed. These methods are based on first principles without the empirical parameterization often found in DFT functionals. Common ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)).

These higher-level methods are significantly more computationally expensive than DFT and are often used to:

Benchmark DFT Results: Validate the accuracy of a chosen DFT functional for a specific property.

Calculate Highly Accurate Energies: Provide "gold standard" energy calculations for reaction barriers or conformational energy differences.

Investigate Weak Interactions: Accurately model non-covalent interactions, such as dispersion forces, which are crucial for understanding the subtle effects of the alkyl groups.

For this compound, ab initio calculations would be particularly useful for obtaining a precise energy difference between various rotational conformers of the neopentyl group, where subtle dispersion interactions play a key role.

Molecular Dynamics Simulations for Conformational Analysis and Steric Interactions of Alkyl Groups

While quantum mechanics describes the electronic structure of a single, often static, molecular state, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.comfigshare.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like AMBER or GAFF) to define the energy of the system as a function of its atomic coordinates. mdpi.com

For this compound, an MD simulation would provide critical insights into:

Conformational Sampling: The neopentyl group can rotate around its bond to the benzene (B151609) ring. MD simulations can explore the accessible rotational conformations and determine their relative populations and the energy barriers between them. This is crucial for understanding the molecule's average shape and flexibility.

Steric Hindrance: The simulation can dynamically model the steric clash between the bulky tert-butyl head of the neopentyl group and the adjacent methyl groups on the benzene ring. This allows for a quantitative analysis of how these interactions restrict conformational freedom. ic.ac.uk

Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences the molecule's conformation and dynamics. nih.gov

Analysis of an MD trajectory can yield properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand the spatial relationship between different parts of the molecule or with the solvent. mdpi.comnih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds. researchgate.net For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectrum is particularly valuable.

NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. Using DFT, specifically with methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C). mdpi.com These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For an accurate prediction, it is often necessary to average the calculated shielding constants over multiple conformations obtained from a conformational search or an MD simulation, as thermal motions can significantly affect the observed chemical shifts. nih.govcas.cz

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (positions 2, 4, 6) | ~6.7 - 6.9 | ~125 - 127 |

| Aromatic C (positions 1, 3) | - | ~137 - 139 |

| Aromatic C (position 5) | - | ~140 - 142 |

| Ring-CH₃ | ~2.2 - 2.4 | ~20 - 22 |

| Neopentyl -CH₂- | ~2.4 - 2.6 | ~45 - 48 |

| Neopentyl -C(CH₃)₃ | - | ~31 - 33 |

| Neopentyl -C(CH₃)₃ | ~0.9 - 1.1 | ~29 - 31 |

Note: These are estimated chemical shift ranges based on computational methods applied to similar alkylbenzenes. The exact values depend on the level of theory, basis set, and solvent model used. Experimental verification is required for definitive assignment.

Computational Studies on Reactivity Descriptors and Reaction Pathways

DFT calculations can also predict the chemical reactivity of a molecule. By analyzing the electronic structure, one can identify which parts of the molecule are most likely to participate in a chemical reaction. ma.edulibretexts.org

Reactivity Descriptors: Several descriptors derived from DFT can be used to predict reactivity. bohrium.com

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO indicates regions susceptible to electrophilic attack (electron-donating), while the LUMO distribution highlights regions prone to nucleophilic attack (electron-accepting). For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring.

Fukui Functions: These functions provide a more detailed, atom-specific measure of reactivity, identifying the precise atoms that are most likely to act as electrophiles or nucleophiles.

Molecular Electrostatic Potential (MEP): An MEP map visually displays the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule, guiding the approach of reagents. The π-system of the benzene ring will be a region of negative potential.

Reaction Pathways: Computational methods can model the entire pathway of a chemical reaction, such as an electrophilic aromatic substitution on the benzene ring. msu.edu By calculating the energies of the reactants, products, and, most importantly, the transition state, chemists can determine the activation energy of the reaction. mdpi.com This allows for the prediction of reaction rates and the determination of the most favorable reaction mechanism. For this compound, such studies could predict whether an incoming electrophile would preferentially add to the ortho or para positions relative to the activating alkyl groups, taking into account the significant steric hindrance from the neopentyl group.

Reactivity and Reaction Mechanisms of 1,3 Dimethyl 5 Neopentylbenzene

Electrophilic Aromatic Substitution (EAS) in Alkyl-Substituted Benzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. numberanalytics.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.memasterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the removal of a proton to restore the aromaticity of the ring. masterorganicchemistry.combyjus.com The presence of substituents on the benzene ring significantly influences both the rate of reaction and the position of the incoming electrophile. numberanalytics.comfiveable.me

Alkyl groups are classified as activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. fiveable.meorgosolver.com This means they increase the rate of reaction compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. numberanalytics.comfiveable.me This directing effect is a consequence of the electron-donating nature of alkyl groups, which occurs through two main mechanisms: the inductive effect and hyperconjugation. libretexts.orgnumberanalytics.com

The inductive effect involves the donation of electron density through the sigma bond connecting the alkyl group to the benzene ring. libretexts.orgnumberanalytics.com Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the alkyl group into the pi system of the benzene ring. Both effects increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.comlibretexts.org This increased electron density is most pronounced at the ortho and para positions, as can be seen by examining the resonance structures of the carbocation intermediate formed during electrophilic attack. The positive charge in the intermediate is better stabilized when the attack occurs at the ortho or para positions, leading to a lower activation energy for these pathways. numberanalytics.com

In the case of 1,3-dimethyl-5-neopentylbenzene, all three alkyl substituents (two methyl and one neopentyl group) are ortho-, para-directors. The two methyl groups at positions 1 and 3 direct incoming electrophiles to positions 2, 4, and 6. The neopentyl group at position 5 also directs to positions 2, 4, and 6. Therefore, the directing effects of all three substituents are cooperative, strongly favoring substitution at the 2, 4, and 6 positions.

Table 1: Directing Effects of Alkyl Groups in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Activating/Deactivating |

| Alkyl (e.g., Methyl, Neopentyl) | Electron-donating (Inductive effect & Hyperconjugation) | Ortho, Para | Activating |

While the electronic effects of the alkyl groups strongly favor substitution at the 2, 4, and 6 positions, steric hindrance plays a crucial role in determining the final product distribution. numberanalytics.com The neopentyl group, with its bulky tert-butyl moiety, exerts significant steric hindrance. masterorganicchemistry.com This bulkiness can impede the approach of an electrophile to the positions ortho to it.

In this compound, the positions ortho to the neopentyl group are 4 and 6. Therefore, electrophilic attack at these positions will be sterically hindered. The position ortho to both methyl groups and meta to the neopentyl group is position 2. This position is the most sterically accessible for an incoming electrophile. Consequently, while electronic effects activate positions 2, 4, and 6, the steric hindrance of the neopentyl group is expected to disfavor substitution at positions 4 and 6, making position 2 the most likely site of electrophilic attack. For very bulky electrophiles, the steric hindrance at positions 4 and 6 would be even more pronounced, further favoring substitution at position 2.

The mechanism of electrophilic aromatic substitution involves the formation of a sigma complex, a carbocation intermediate where the aromaticity of the ring is temporarily disrupted. masterorganicchemistry.combyjus.com The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution. For alkyl-substituted benzenes, the carbocation intermediate is stabilized by the electron-donating effects of the alkyl groups.

In the nitration of this compound, for instance, the nitronium ion (NO₂⁺) acts as the electrophile. fiveable.me Attack at the 2-position leads to a carbocation intermediate where the positive charge can be delocalized onto the carbons bearing the methyl groups (positions 1 and 3). This allows for maximum stabilization by the electron-donating methyl groups. Attack at the 4- or 6-position would also lead to a stabilized carbocation, but the approach of the electrophile is sterically hindered by the neopentyl group.

Computational studies and experimental data on related systems confirm that in cases of competing electronic and steric effects, the outcome of the reaction is a balance between these two factors. numberanalytics.comresearchgate.net For this compound, the cooperative electronic directing effects of the three alkyl groups strongly favor substitution at the available ortho and para positions (2, 4, and 6). However, the significant steric bulk of the neopentyl group is expected to lead to a preference for substitution at the less hindered 2-position.

Radical Reactions Involving Alkylbenzene Side Chains

The benzylic positions of alkylbenzenes, the carbon atoms directly attached to the aromatic ring, are particularly susceptible to radical reactions. msu.edu This is due to the resonance stabilization of the resulting benzylic radical. The unpaired electron can be delocalized into the pi system of the benzene ring, increasing the stability of the radical intermediate. khanacademy.org

For this compound, there are three potential sites for radical reactions on the side chains: the methyl groups and the methylene (B1212753) group of the neopentyl substituent. The benzylic hydrogens of the methyl groups and the methylene group of the neopentyl group can be abstracted by radicals, leading to the formation of benzylic radicals. These radicals can then undergo further reactions, such as halogenation or oxidation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to bromination at the benzylic positions.

Aromatic Ring Functionalization Beyond Substitution

While electrophilic aromatic substitution is the most common reaction for functionalizing the aromatic ring, other methods exist. organic-chemistry.org These can include transition-metal-catalyzed cross-coupling reactions, which typically require the initial conversion of a C-H bond to a C-halogen or C-triflate bond. organic-chemistry.org More recently, methods for the direct C-H functionalization of aromatic rings have been developed, offering more atom-economical routes to a variety of substituted arenes. nih.gov

Another approach to modify the aromatic ring is through dearomatization reactions, such as Birch reduction or arene hydrogenation, which disrupt the aromatic system to form non-aromatic cyclic compounds. nih.gov Aromatic ring-opening metathesis (ArROM) is a newer technique that can cleave the C-C bonds of the aromatic ring itself. nih.gov

Influence of Substituent Electronic Properties on Aromatic Reactivity

The electronic properties of the substituents on an aromatic ring have a profound impact on its reactivity towards electrophiles. numberanalytics.comlibretexts.org Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.comlibretexts.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less reactive. fiveable.melibretexts.org

In this compound, all three substituents—two methyl groups and one neopentyl group—are electron-donating alkyl groups. libretexts.org They activate the ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. numberanalytics.com The activating strength of alkyl groups is primarily due to hyperconjugation and a weak inductive effect. elsevier.es The cumulative effect of three such groups makes the aromatic ring of this compound significantly more electron-rich and therefore more susceptible to attack by electrophiles than benzene or even toluene.

Table 2: Summary of Substituent Effects on Aromatic Reactivity

| Substituent Type | Electronic Effect on Ring | Reactivity towards EAS | Directing Effect |

| Electron-Donating Groups (e.g., Alkyl) | Increases electron density | Activating | Ortho, Para |

| Electron-Withdrawing Groups (e.g., Nitro) | Decreases electron density | Deactivating | Meta |

Derivatization Strategies for 1,3 Dimethyl 5 Neopentylbenzene Scaffolds

Functionalization of Alkyl Side Chains

The alkyl groups of 1,3-dimethyl-5-neopentylbenzene, specifically the two methyl groups and the neopentyl group, are primary sites for functionalization. Benzylic C-H functionalization is a key strategy for transforming these simple alkylbenzenes into more complex molecules. rsc.orgsioc-journal.cn This can be achieved through various methods, including those that proceed via benzylic radicals or cations generated by hydrogen atom transfer or oxidation. rsc.org

Selective oxidation of the methyl groups is a common approach. sioc-journal.cn Cerium(IV) salts, such as ammonium (B1175870) cerium(IV) nitrate, are effective reagents for the selective oxidation of methyl groups on polymethylated arenes to form arenecarbaldehydes. thieme-connect.de In the context of this compound, this could lead to the selective oxidation of one methyl group. Another method involves the use of o-iodoxybenzoic acid (IBX), which is effective for oxidations at benzylic positions to yield aromatic carbonyl compounds. organic-chemistry.org Furthermore, electrochemical methods offer a green alternative for the site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. d-nb.info A study demonstrated the use of a DMAP/benzyl bromide catalytic system for the selective oxidation of various methyl aromatics using molecular oxygen. researchgate.net

The functionalization is not limited to oxidation. Benzylic deprotonation, facilitated by π-coordination to transition metals or cation-π interactions with group (I) metals, provides a complementary route to transform benzylic C-H bonds via a benzylic carbanion intermediate. rsc.org This approach allows for the introduction of a wide array of electrophiles. Additionally, post-polymerization functionalization techniques, though typically applied to polymers, demonstrate the feasibility of modifying alkyl side chains. For instance, bromoalkyl groups can be converted to other functionalities like carboxylic acids, amines, and thiols. cmu.edu

| Method | Reagent/Catalyst | Functional Group Introduced | Reference |

| Selective Oxidation | Cerium(IV) salts | Aldehyde | thieme-connect.de |

| Benzylic Oxidation | o-Iodoxybenzoic acid (IBX) | Carbonyl | organic-chemistry.org |

| Electrochemical Oxidation | - | Acetal (hydrolyzes to Aldehyde) | d-nb.info |

| Catalytic Oxidation | DMAP/benzyl bromide, O2 | Carbonyl | researchgate.net |

| Benzylic Deprotonation | Transition metal complexes | Various (via electrophiles) | rsc.org |

Post-Synthetic Modification of the Aromatic Core

Post-synthetic modification (PSM) offers a powerful strategy to alter the properties of the this compound core after its initial synthesis. rsc.orgmdpi.com This approach is particularly useful for introducing functional groups that might not be compatible with the initial reaction conditions required to form the alkylbenzene scaffold. rsc.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the aromatic ring. wvu.eduresearchgate.netmasterorganicchemistry.com The existing alkyl groups on the benzene (B151609) ring act as activating groups and direct incoming electrophiles to the ortho and para positions. wvu.edu Given the 1,3,5-substitution pattern of the starting material, the positions ortho to the neopentyl group (and meta to the methyl groups) and the position para to the neopentyl group (and ortho to both methyl groups) are potential sites for substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wvu.edumnstate.edu For instance, nitration of a substituted benzene can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. mnstate.edu

Transition metal-catalyzed cross-coupling reactions provide another versatile method for the post-synthetic modification of the aromatic core. eie.gr These reactions typically require the presence of a halide or triflate on the aromatic ring, which can be introduced via electrophilic halogenation. Subsequent coupling with various organometallic reagents can then form new carbon-carbon or carbon-heteroatom bonds. eie.grnih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura, Negishi, and Stille couplings are widely used for this purpose. eie.grtorontomu.ca For example, a bromo-substituted this compound could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group.

| Modification Type | Reaction | Key Reagents | Potential Outcome | Reference |

| Electrophilic Substitution | Nitration | HNO3, H2SO4 | Introduction of a nitro group | wvu.edumnstate.edu |

| Electrophilic Substitution | Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Introduction of a halogen atom | wvu.edu |

| Cross-Coupling | Suzuki-Miyaura | Pd catalyst, boronic acid | Formation of a new C-C bond | eie.gr |

| Cross-Coupling | Negishi | Pd or Ni catalyst, organozinc reagent | Formation of a new C-C bond | nih.govtorontomu.ca |

Strategies for Introducing Additional Chemical Functionality

Beyond direct modification of the existing scaffold, various strategies can be employed to introduce new chemical functionalities to derivatives of this compound. These methods often leverage the functional groups installed in the initial derivatization steps.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and reliable method for joining molecular building blocks. researchgate.netresearchgate.netacs.org If an azide (B81097) or alkyne functionality is introduced onto the this compound scaffold (either on an alkyl side chain or the aromatic ring), it can be readily coupled with a wide range of molecules containing the complementary functional group. researchgate.netdokumen.pub This allows for the modular and high-yield synthesis of complex derivatives.

Multicomponent reactions (MCRs) offer a powerful approach to build molecular complexity in a single step. rhhz.netnih.gov For example, an aldehyde derivative of this compound could participate in an MCR with an amine and a pyruvate (B1213749) derivative to form a highly functionalized γ-lactam. nih.gov Similarly, a 1,3-dipolar cycloaddition involving an in situ generated azomethine ylide from an isatin (B1672199) and a primary amine derivative of the scaffold can lead to the formation of spiro-pyrrolidine derivatives. rhhz.net

Furthermore, standard organic transformations can be used to convert the initially introduced functional groups into others. For example, a carboxylic acid can be converted to an amide, ester, or acid chloride, each providing a new reactive handle. An amino group can be acylated, alkylated, or converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functionalities.

| Strategy | Description | Example Application | Reference |

| Click Chemistry (CuAAC) | Efficient cycloaddition between an azide and an alkyne. | Coupling an azide-functionalized scaffold with an alkyne-containing molecule. | researchgate.netresearchgate.netacs.org |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Reaction of an aldehyde derivative with an amine and pyruvate to form a lactam. | nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. | Formation of spiro-pyrrolidines from an amine derivative. | rhhz.net |

| Standard Transformations | Classic organic reactions to interconvert functional groups. | Conversion of a carboxylic acid to an amide. | - |

Combinatorial Chemistry Approaches for Library Generation Based on Alkylbenzene Cores

Combinatorial chemistry provides a set of techniques for the rapid synthesis of large numbers of compounds, known as libraries, in a single process. wikipedia.orgnih.gov These libraries can be screened for biological activity or other desired properties. The this compound core is a suitable scaffold for the generation of such libraries due to its multiple points for diversification.

The "split-and-pool" synthesis strategy, often performed on a solid support, is a cornerstone of combinatorial chemistry. wikipedia.org In this approach, a solid support is divided into multiple portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This process allows for the exponential generation of a large number of unique compounds. For a this compound scaffold attached to a solid support, different functional groups could be introduced at the various positions on the aromatic ring and alkyl side chains in a combinatorial fashion.

The development of focused or diverse chemical libraries can be achieved through various combinatorial methods, leading to a wide array of small molecules. nih.gov For alkylbenzene cores, libraries can be generated by reacting a set of core molecules with a diverse set of reagents. For example, a set of halogenated this compound derivatives could be subjected to a variety of palladium-catalyzed cross-coupling reactions with a library of boronic acids. eie.gr Similarly, minilibraries of substituted alkoxy benzenes can be generated by reacting a mixture of monoalkoxy benzenes with various alkyl halides. acs.org This approach, while not starting from the exact target compound, demonstrates the principle of generating libraries based on substituted benzene cores.

| Approach | Description | Application to Alkylbenzene Cores | Reference |

| Split-and-Pool Synthesis | A method for creating large libraries of compounds on a solid support by systematically splitting, reacting, and pooling the support. | Generating a diverse library of this compound derivatives with various substituents. | wikipedia.org |

| Parallel Synthesis | Synthesizing individual compounds in separate reaction vessels, often automated. | Creating a focused library by reacting a core molecule with a set of different reagents. | nih.gov |

| Library of Scaffolds | Using a collection of related core structures for further derivatization. | Employing a set of functionalized this compound derivatives for combinatorial reactions. | acs.org |

Applications and Advanced Materials Chemistry of Alkyl Substituted Benzenes

Utilization as Synthetic Building Blocks in Organic Synthesis

There is no available scientific literature that describes the use of 1,3-Dimethyl-5-neopentylbenzene as a synthetic building block in organic synthesis. Research on the reactivity of the neopentyl group attached to a dimethylated benzene (B151609) ring, or the use of this specific substitution pattern to achieve particular synthetic outcomes, has not been published.

Role in the Development of Specialty Chemicals and Advanced Materials

No studies have been identified that detail the role of this compound in the development of specialty chemicals or advanced materials. The influence of its specific sterically hindered structure on polymer properties, or its potential as a precursor for high-performance materials, remains unexplored in the current body of scientific literature.

Integration into Supramolecular Assemblies and Nanomaterials

There is no published research on the integration of this compound into supramolecular assemblies or nanomaterials. The potential for this molecule to act as a component in self-assembling systems or as a functional unit in nanotechnology has not been investigated.

Future Research Trajectories in the Chemistry of Alkyl Substituted Benzenes

Emerging Methodologies in Aromatic Synthesis and Functionalization

The synthesis of alkyl-substituted benzenes has long been reliant on classical methods such as Friedel-Crafts reactions. tsijournals.com However, these methods often suffer from limitations, including the use of harsh catalysts and a lack of regioselectivity. tsijournals.com Modern synthetic chemistry is moving towards more sophisticated and versatile approaches.

A significant area of development is the direct C-H bond functionalization of aromatic compounds. tsijournals.comacs.orgmdpi.com This strategy avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. tsijournals.com Recent advances have seen the use of transition metal catalysts to selectively activate and functionalize C-H bonds, allowing for the introduction of alkyl groups with high precision. acs.orgmdpi.com The development of directing groups that can be temporarily installed on a molecule to guide the catalyst to a specific C-H bond has been a major breakthrough in achieving regioselectivity. acs.orgmdpi.com

Furthermore, photoredox catalysis and electrochemistry are emerging as powerful tools for aromatic functionalization. acs.orgnih.gov These methods utilize light or electricity to generate reactive radical intermediates under mild conditions, offering alternative reactivity patterns compared to traditional ionic reactions. nih.gov This has opened up new avenues for the synthesis of complex alkyl-substituted benzenes that are not accessible through conventional means. acs.org

Another promising direction is the use of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This approach can rapidly build molecular complexity from simple starting materials, significantly shortening synthetic sequences and reducing waste.

Advancements in Catalytic Systems for Precision Synthesis

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is a key driver of innovation. In the context of alkyl-substituted benzene (B151609) synthesis, research is focused on creating catalysts that are more active, selective, and robust.

For the production of linear alkylbenzenes (LABs), which are important precursors for biodegradable detergents, there is a strong push to replace hazardous and corrosive catalysts like hydrogen fluoride (B91410) and aluminum chloride with solid acid catalysts. tandfonline.comresearchgate.net Zeolites and niobic acid are being investigated as greener alternatives. tandfonline.comresearchgate.nettandfonline.comacs.org The challenge lies in designing these solid catalysts to have the right balance of acidity and porous structure to achieve high activity and selectivity. acs.org

In the realm of fine chemical synthesis, the focus is on developing catalysts that can achieve high regioselectivity and stereoselectivity. This is particularly important for the synthesis of chiral alkyl-substituted benzenes, which are valuable building blocks for pharmaceuticals. Researchers are designing sophisticated ligands for transition metal catalysts that can create a chiral environment around the metal center, enabling the enantioselective synthesis of these complex molecules.

Bimetallic catalytic systems are also gaining traction. acs.org In these systems, two different metals work in concert to perform a transformation that is not possible with either metal alone. acs.org This synergistic approach can lead to enhanced reactivity and selectivity, as well as the ability to perform challenging reactions under milder conditions. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

In the synthesis of alkyl-substituted benzenes, AI and ML can be used to:

Predict the regioselectivity of electrophilic aromatic substitution reactions. By training a model on a large dataset of known reactions, it is possible to predict the most likely site of substitution on a given aromatic ring with high accuracy. acs.org

Optimize reaction conditions. AI algorithms can explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, and reactants) to find the optimal set of conditions for a desired transformation, maximizing yield and minimizing byproducts. technologynetworks.com

Discover new reactions. By analyzing the network of known chemical reactions, ML models can identify gaps and propose new, previously unknown transformations. youtube.com

Aid in retrosynthetic analysis. AI-powered tools can assist chemists in designing synthetic routes to complex target molecules by working backward from the product to commercially available starting materials. youtube.comnih.gov

Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods. The goal is to design chemical processes that are not only efficient but also minimize their environmental impact.

Key areas of focus for the sustainable synthesis of alkyl-substituted benzenes include:

The use of renewable feedstocks. There is growing interest in producing alkylbenzenes from biomass-derived starting materials, such as furans, as a replacement for petroleum-based feedstocks. tandfonline.comresearchgate.nettandfonline.com

The development of solvent-free or greener solvent systems. Traditional organic solvents are often volatile and toxic. Researchers are exploring the use of water, supercritical fluids, or ionic liquids as more environmentally friendly reaction media. Some reactions can even be performed without any solvent at all. beyondbenign.org

The design of recyclable catalysts. Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org

Improving atom economy. Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product are being prioritized. C-H activation and cascade reactions are particularly attractive in this regard. tsijournals.com

Energy efficiency. The use of photoredox catalysis and microwave-assisted synthesis can often lead to reactions that proceed at lower temperatures and with shorter reaction times, reducing energy consumption.

Exploration of Novel Reactivity and Unconventional Reaction Pathways

Beyond optimizing existing reactions, a significant part of future research will be dedicated to discovering fundamentally new ways to construct and modify alkyl-substituted benzenes. This involves challenging long-held assumptions about chemical reactivity and exploring unconventional reaction pathways.

One area of active research is the development of methods for the meta-selective C-H functionalization of aromatic rings. acs.org Traditionally, electrophilic aromatic substitution reactions are directed to the ortho and para positions by activating substituents. researchgate.net The ability to selectively functionalize the meta position would provide access to a whole new range of isomers with potentially unique properties. acs.org

Another frontier is the functionalization of the alkyl substituents themselves. While the benzylic position is readily functionalized, the selective activation of other C-H bonds within the alkyl chain is a significant challenge. pressbooks.pub Success in this area would allow for the late-stage modification of alkylbenzene skeletons, providing rapid access to a diverse range of derivatives. pressbooks.pub

The study of benzyne (B1209423) and other highly reactive intermediates is also leading to new synthetic strategies. These species can undergo a variety of cycloaddition and insertion reactions to form complex polycyclic aromatic systems.

Furthermore, the application of organocatalysis, where small organic molecules are used as catalysts instead of metals, is a rapidly growing field. Organocatalysts can often provide unique reactivity and selectivity profiles and are generally considered to be more sustainable than their metal-based counterparts.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-Dimethyl-5-neopentylbenzene, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or directed ortho-metalation strategies. For example, neopentyl halides can be reacted with a pre-functionalized benzene derivative under Lewis acid catalysis (e.g., AlCl₃) at controlled temperatures (0–25°C) to minimize polyalkylation . Solvent choice (e.g., dichloroethane) and stoichiometric ratios of substrates to catalysts are critical for yield optimization. Reaction progress should be monitored via TLC or GC-MS, with purification via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, while IR spectroscopy identifies functional groups (e.g., C-H stretches in neopentyl groups). Mass spectrometry (EI-MS) validates molecular weight. If inconsistencies arise (e.g., unexpected peaks in NMR), cross-validate with computational simulations (DFT for NMR chemical shifts) or repeat experiments under anhydrous conditions to rule out solvent artifacts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for volatile reactions, and wear nitrile gloves and safety goggles due to potential irritancy (though specific toxicity data may be limited). Store the compound in inert atmospheres (argon) to prevent degradation. In case of spills, neutralize with non-reactive absorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Employ empirical falsification by designing control experiments to isolate intermediates (e.g., trapping radicals with TEMPO or using isotopic labeling). For example, if competing electrophilic substitution pathways are proposed, vary substituent electronic effects (e.g., introducing electron-withdrawing groups) and analyze regioselectivity via HPLC or kinetic studies . Cross-reference with computational mechanistic studies (e.g., transition state modeling via DFT) to reconcile experimental and theoretical data .

Q. What methodologies are effective for studying the catalytic applications of this compound, and how can selectivity challenges be mitigated?

- Methodological Answer : The compound’s bulky neopentyl group can act as a steric director in catalysis. For example, in Pd-catalyzed cross-couplings, ligand design (e.g., phosphine ligands) can enhance selectivity. Use kinetic profiling (e.g., variable-temperature NMR) to identify rate-limiting steps. To mitigate selectivity issues, screen solvents (e.g., DMF vs. THF) and additives (e.g., Cs₂CO₃ for base-sensitive reactions) .

Q. How can computational modeling be integrated with experimental data to predict the behavior of this compound in novel reactions?

- Methodological Answer : Combine molecular docking (for host-guest interactions) and molecular dynamics simulations to predict solubility or aggregation tendencies. Validate predictions experimentally: for instance, if simulations suggest poor solubility in polar solvents, test solubilization via co-solvents (e.g., DMSO/water mixtures) and compare with experimental UV-Vis spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.